molecular formula C12H14ClN B13223492 6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane

6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13223492
M. Wt: 207.70 g/mol
InChI Key: PGVIOJLFTHDDRW-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom on the phenyl ring and the azabicyclo structure contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated azabicyclic structures . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or the phenyl ring.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting specific receptors or enzymes.

Mechanism of Action

The mechanism by which 6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.0]heptane: This compound shares the bicyclic framework but lacks the chlorine atom and azabicyclo structure.

    2-Azabicyclo[2.2.1]heptane: Similar in structure but with a different ring system and potential functional groups.

Uniqueness

6-(2-Chlorophenyl)-3-azabicyclo[320]heptane is unique due to the presence of the chlorine atom on the phenyl ring and the azabicyclo structure

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

6-(2-chlorophenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H14ClN/c13-12-4-2-1-3-9(12)10-5-8-6-14-7-11(8)10/h1-4,8,10-11,14H,5-7H2

InChI Key

PGVIOJLFTHDDRW-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1C3=CC=CC=C3Cl

Origin of Product

United States

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